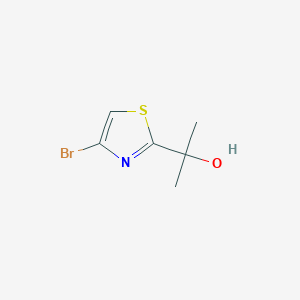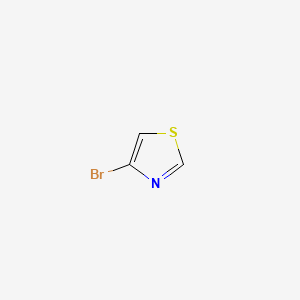
4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzylpiperazine moiety attached to a nitrobenzaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde typically involves the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Nitration: The benzylpiperazine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formylation: The final step involves the formylation of the nitrated benzylpiperazine using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of piperazine, benzyl chloride, nitric acid, sulfuric acid, DMF, and POCl3.
Optimized Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Various electrophiles (e.g., alkyl halides), organic solvents (e.g., dichloromethane).
Major Products
Reduction: 4-(4-benzylpiperazin-1-yl)-3-aminobenzaldehyde.
Oxidation: 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoic acid.
Substitution: Various substituted benzylpiperazine derivatives.
Aplicaciones Científicas De Investigación
4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: Investigated for its biological activity, including its potential as an enzyme inhibitor.
Chemical Biology: Utilized in the study of molecular interactions and pathways in biological systems.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting their activity and downstream biological pathways.
Receptor Binding: It may bind to specific receptors, modulating their function and influencing cellular responses.
Pathway Modulation: By interacting with key proteins and enzymes, the compound can alter various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-(4-Benzylpiperazin-1-yl)-1-(2-(4-bromophenyl)hydrazono)propan-2-one
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Uniqueness
4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde is unique due to its specific structural features, including the presence of both a benzylpiperazine moiety and a nitrobenzaldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-14-16-6-7-17(18(12-16)21(23)24)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJTYGUQJUPCJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210017 |
Source


|
| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301193-53-3 |
Source


|
| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301193-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)
![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)


